Tetramethylrhodamine isothiocyanate (mixed isomers)
Overview
Description
Tetramethylrhodamine isothiocyanate (mixed isomers) is a fluorescent dye commonly used in biological and chemical research. It is known for its bright red fluorescence, which makes it an excellent marker for tracking and imaging applications. The compound is often used to label antibodies, proteins, and other biomolecules, allowing researchers to visualize and study various biological processes.
Mechanism of Action
Target of Action
Tetramethylrhodamine Isothiocyanate (TRITC) is primarily used to label proteins, peptides, ligands, synthetic oligonucleotides, and other biomolecules . It is commonly conjugated to antibodies and proteins for cellular imaging applications .
Mode of Action
TRITC is an amine-reactive dye that can create bright red-orange fluorescent bioconjugates . It binds covalently to the amine groups of proteins, peptides, and other biomolecules . This binding is stable, making TRITC one of the most photostable fluorescent labeling reagents available .
Biochemical Pathways
TRITC is used extensively in fluorescence microscopy, including applications such as immunofluorescence and cell tracing . It is also used for tracking the pathway of calcium phosphate/DNA nanoparticles during cell transfection .
Result of Action
The result of TRITC’s action is the creation of bright, red-orange fluorescent bioconjugates that can be detected through fluorescence microscopy . These bioconjugates allow for the visualization of the labeled biomolecules, enabling researchers to track their location and movement within cells.
Action Environment
The fluorescence emission spectra and lifetime of TRITC can be influenced by various environmental factors such as pH and the presence of other chemicals . For instance, low and high pH levels tend to influence TRITC’s emission spectra and fluorescence lifetime . Additionally, the IgG-conjugation of TRITC tends to shift the spectra towards longer wavelengths and change the fluorescence lifetimes .
Biochemical Analysis
Biochemical Properties
Tetramethylrhodamine isothiocyanate (mixed isomers) is an amine-reactive derivative of rhodamine . It consists of a base tetramethylrhodamine molecule functionalized with an isothiocyanate reactive group . This group reacts with nucleophilic substituents (e.g., amino, hydroxyl, thiol) of biomolecules, providing the means of attaching a fluorescent label .
Cellular Effects
Tetramethylrhodamine isothiocyanate (mixed isomers) is used for tracking the pathway of calcium phosphate/DNA nanoparticles during cell transfection . It is an extremely intensive fluorochrome used for labeling antibodies .
Molecular Mechanism
The isothiocyanate group of Tetramethylrhodamine isothiocyanate (mixed isomers) reacts with nucleophilic substituents of biomolecules . This reaction provides the means of attaching a fluorescent label, allowing the tracking of these biomolecules within biological systems .
Temporal Effects in Laboratory Settings
Tetramethylrhodamine isothiocyanate (mixed isomers) dissolves completely in DMSO at a rapid rate . Gamma globulin is unaffected up to 30% DMSO dilution in carbonate buffer . Tetramethylrhodamine isothiocyanate doesn’t dissolve in other denaturing agents completely .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethylrhodamine isothiocyanate is synthesized through the reaction of tetramethylrhodamine with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the isothiocyanate group. The reaction is usually carried out at room temperature, and the product is purified through column chromatography to obtain the desired isomeric mixture .
Industrial Production Methods
In industrial settings, the production of tetramethylrhodamine isothiocyanate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and reliability for research applications .
Chemical Reactions Analysis
Types of Reactions
Tetramethylrhodamine isothiocyanate primarily undergoes nucleophilic substitution reactions. The isothiocyanate group reacts with nucleophiles such as amines, thiols, and hydroxyl groups, forming stable thiourea, thiocarbamate, and carbamate linkages, respectively .
Common Reagents and Conditions
Amines: React with tetramethylrhodamine isothiocyanate to form thiourea derivatives. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) or methanol, at room temperature.
Thiols: Form thiocarbamate linkages with tetramethylrhodamine isothiocyanate. This reaction also occurs in organic solvents, often in the presence of a base to deprotonate the thiol group.
Hydroxyl Groups: React to form carbamate derivatives, usually under basic conditions to facilitate the nucleophilic attack.
Major Products
The major products of these reactions are fluorescently labeled biomolecules, such as proteins and antibodies, which retain the bright red fluorescence of tetramethylrhodamine isothiocyanate. These labeled compounds are used extensively in fluorescence microscopy and flow cytometry .
Scientific Research Applications
Tetramethylrhodamine isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker to study chemical reactions and molecular interactions.
Biology: Commonly employed to label antibodies, proteins, and nucleic acids for imaging and tracking purposes. It is particularly useful in fluorescence microscopy to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases. It is also used in drug delivery research to track the distribution of therapeutic agents within the body.
Industry: Applied in the development of biosensors and diagnostic kits, where its fluorescence properties are harnessed for sensitive detection of analytes
Comparison with Similar Compounds
Tetramethylrhodamine isothiocyanate is often compared with other fluorescent dyes such as:
Rhodamine B isothiocyanate: Similar in structure and fluorescence properties but may differ in solubility and reactivity.
Fluorescein isothiocyanate: Emits green fluorescence and is used for different applications where a different emission wavelength is required.
Alexa Fluor dyes: A series of fluorescent dyes with varying emission wavelengths, offering more options for multiplexing in imaging experiments
Tetramethylrhodamine isothiocyanate is unique in its combination of bright red fluorescence, stability, and reactivity with a wide range of nucleophiles, making it a versatile tool in scientific research.
Biological Activity
Tetramethylrhodamine isothiocyanate (TRITC), particularly in its mixed isomer form, is a fluorescent dye widely utilized in biological research for labeling biomolecules. It plays a critical role in various applications, including immunofluorescence, flow cytometry, and fluorescence microscopy. This article delves into the biological activity of TRITC, highlighting its applications, effectiveness in diagnostic procedures, and relevant research findings.
Tetramethylrhodamine isothiocyanate is characterized by its strong fluorescence and ability to bind to various biomolecules. Its primary applications include:
- Labeling Proteins and Nucleic Acids : TRITC is used to label immunoglobulins, lectins, nucleic acids, and polysaccharides for various assays.
- Fluorescence Microscopy : It enhances the visualization of cellular structures and processes.
- Flow Cytometry : TRITC-labeled cells can be analyzed for various biological parameters.
Biological Activity and Mechanism
TRITC exhibits several biological activities that make it valuable in research:
- Cellular Uptake : TRITC-labeled compounds can be taken up by living cells, allowing researchers to track cellular processes.
- Immunological Applications : The dye is employed in immunofluorescence assays to detect specific antigens in tissues or cells.
- Diagnostic Utility : Studies have demonstrated its effectiveness in diagnosing conditions such as renal amyloidosis and acute promyelocytic leukemia (APL).
1. Diagnostic Performance in Renal Amyloidosis
A recent study evaluated the use of fluorescence microscopy with a TRITC filter for diagnosing renal amyloidosis (RA). The findings were significant:
- Sensitivity : 100%
- Specificity : 97.64%
- Positive Predictive Value : 73.08%
- Negative Predictive Value : 100%
- Overall Accuracy : 97.78%
The study highlighted that TRITC effectively identifies amyloid deposits, even in challenging cases with small or focal deposits .
2. Rapid Diagnosis of Acute Promyelocytic Leukemia
Another study validated the use of TRITC-labeled anti-PML antibodies for the rapid diagnosis of APL. The results showed:
- All APL cases exhibited a positive immunofluorescence staining pattern.
- The method provided results within two hours, demonstrating its rapid applicability in clinical settings .
Data Table: Diagnostic Performance Metrics
Condition | Sensitivity (%) | Specificity (%) | Positive Predictive Value (%) | Negative Predictive Value (%) | Overall Accuracy (%) |
---|---|---|---|---|---|
Renal Amyloidosis | 100 | 97.64 | 73.08 | 100 | 97.78 |
Acute Promyelocytic Leukemia | N/A | N/A | N/A | N/A | Rapid Diagnosis |
Properties
CAS No. |
95197-95-8 |
---|---|
Molecular Formula |
C25H21N3O3S |
Molecular Weight |
443.5 |
InChI |
InChI=1S/2C25H21N3O3S/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)18-8-5-15(26-14-32)11-21(18)25(29)30;1-27(2)15-8-10-17-21(12-15)31-22-13-16(28(3)4)9-11-18(22)23(17)19-6-5-7-20(26-14-32)24(19)25(29)30/h2*5-13H,1-4H3 |
InChI Key |
DTICYSNQBDFZSM-UHFFFAOYSA-N |
SMILES |
[O-]C(C(C=C(N=C=S)C=C1)=C1C2=C3C=CC(N(C)C)=CC3=[O+]C4=C2C=CC(N(C)C)=C4)=O.[O-]C(C(C(N=C=S)=CC=C5)=C5C6=C7C=CC(N(C)C)=CC7=[O+]C8=C6C=CC(N(C)C)=C8)=O |
Synonyms |
5(6)-Tetramethylrhodamine isothiocyanate; 5(6)-TRITC; TRITC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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